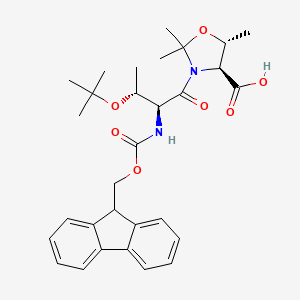![molecular formula C7H4N2O2S B1446402 Ácido tiazolo[4,5-b]piridina-2-carboxílico CAS No. 875573-42-5](/img/structure/B1446402.png)
Ácido tiazolo[4,5-b]piridina-2-carboxílico
Descripción general
Descripción
Synthesis Analysis
Thiazolo[4,5-b]pyridine derivatives can be synthesized via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .Chemical Reactions Analysis
Thiazolo[4,5-b]pyridine derivatives have been obtained via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .Physical And Chemical Properties Analysis
There is limited information available about the physical and chemical properties of Thiazolo[4,5-b]pyridine-2-carboxylic acid .Aplicaciones Científicas De Investigación
Actividad antioxidante
Los derivados de tiazolo[4,5-b]piridina se han identificado por exhibir significativas propiedades antioxidantes . Estos compuestos pueden neutralizar los radicales libres, que son moléculas inestables que pueden causar daño celular. Su capacidad antioxidante los convierte en candidatos potenciales para el tratamiento de enfermedades asociadas con el estrés oxidativo, como los trastornos neurodegenerativos y el cáncer.
Propiedades antimicrobianas
La investigación ha demostrado que los compuestos de tiazolo[4,5-b]piridina poseen actividades antimicrobianas . Pueden inhibir el crecimiento de varias bacterias y hongos, lo que los hace valiosos en el desarrollo de nuevos antibióticos y agentes antifúngicos, especialmente en una era de creciente resistencia a los antibióticos.
Uso herbicida
Se ha explorado el potencial herbicida de los derivados de tiazolo[4,5-b]piridina debido a su capacidad para interferir con el crecimiento de plantas no deseadas . Podrían utilizarse para desarrollar herbicidas más seguros y eficaces, contribuyendo a la productividad y gestión agrícola.
Efectos antiinflamatorios
Estos compuestos han demostrado efectos antiinflamatorios , que podrían aprovecharse en el tratamiento de enfermedades inflamatorias crónicas. Al modular la respuesta inflamatoria del cuerpo, podrían proporcionar alivio de afecciones como la artritis y la enfermedad inflamatoria intestinal.
Aplicaciones antifúngicas
Los derivados de tiazolo[4,5-b]piridina han mostrado ser prometedores como agentes antifúngicos . Su capacidad para combatir las infecciones fúngicas podría conducir al desarrollo de nuevos tratamientos para enfermedades causadas por hongos, como el pie de atleta o la candidiasis sistémica.
Actividad antitumoral
Se ha informado que algunos compuestos de tiazolo[4,5-b]piridina tienen actividades antitumorales . Podrían desempeñar un papel en la terapia contra el cáncer al inhibir el crecimiento de las células cancerosas o inducir la apoptosis, lo que podría conducir a nuevos fármacos contra el cáncer.
Safety and Hazards
Mecanismo De Acción
Target of Action
Thiazolo[4,5-b]pyridine-2-carboxylic acid has been identified as a potent inhibitor of several targets. It has been reported to have inhibitory activity against the ErbB family of tyrosine kinase (EGFR) inhibitors , G-protein coupled receptors (mGluR 5) antagonists , and 3′,5′-cyclic adenosine monophosphate phosphodiesterase (PDE) III inhibitors . It has also been reported to have anticancer activity against HepG2 and Balb/c 3T3 cells .
Mode of Action
It is known that it interacts with its targets, leading to a series of biochemical reactions that result in its therapeutic effects . For instance, as an EGFR inhibitor, it likely prevents the activation of the EGFR pathway, which is often overactive in various types of cancer .
Biochemical Pathways
Thiazolo[4,5-b]pyridine-2-carboxylic acid affects several biochemical pathways. As an EGFR inhibitor, it impacts the EGFR signaling pathway, which plays a crucial role in cell growth, survival, proliferation, and differentiation . By inhibiting this pathway, it can help control the growth of cancer cells .
Result of Action
The molecular and cellular effects of Thiazolo[4,5-b]pyridine-2-carboxylic acid’s action are diverse, given its multiple targets. For instance, its anticancer activity may result from the inhibition of cell growth and proliferation, induction of apoptosis, and disruption of cell signaling pathways .
Análisis Bioquímico
Biochemical Properties
Thiazolo[4,5-b]pyridine-2-carboxylic acid plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme tyrosine kinase, specifically the epidermal growth factor receptor (EGFR). Thiazolo[4,5-b]pyridine-2-carboxylic acid acts as an inhibitor of EGFR, which is involved in the regulation of cell growth and differentiation . By inhibiting this enzyme, thiazolo[4,5-b]pyridine-2-carboxylic acid can modulate signaling pathways that are critical for cancer cell proliferation. Additionally, this compound has been shown to interact with G-protein coupled receptors, such as metabotropic glutamate receptor 5 (mGluR5), and cyclic adenosine monophosphate phosphodiesterase (PDE) III, further influencing cellular signaling and metabolic processes .
Cellular Effects
Thiazolo[4,5-b]pyridine-2-carboxylic acid exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis, primarily through the inhibition of EGFR and subsequent disruption of downstream signaling pathways . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are essential for cell survival and growth. Furthermore, thiazolo[4,5-b]pyridine-2-carboxylic acid can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of thiazolo[4,5-b]pyridine-2-carboxylic acid involves several key interactions at the molecular level. This compound binds to the ATP-binding site of EGFR, thereby inhibiting its kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, thiazolo[4,5-b]pyridine-2-carboxylic acid can inhibit the activity of PDE III, resulting in increased levels of cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA), which further modulates cellular functions . The compound’s interaction with mGluR5 also plays a role in its biochemical effects, as it can alter glutamate signaling and impact neuronal function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thiazolo[4,5-b]pyridine-2-carboxylic acid have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can be influenced by factors such as pH, temperature, and the presence of other biomolecules . Long-term studies have shown that thiazolo[4,5-b]pyridine-2-carboxylic acid can maintain its inhibitory effects on EGFR and other targets over extended periods, leading to sustained suppression of cell proliferation and induction of apoptosis . Degradation products may form over time, which could potentially alter its biological activity and efficacy .
Dosage Effects in Animal Models
The effects of thiazolo[4,5-b]pyridine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth and reduce cancer cell proliferation without causing significant toxicity . At higher doses, thiazolo[4,5-b]pyridine-2-carboxylic acid may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, which limit its therapeutic window . Threshold effects have been observed, where a minimum effective dose is required to achieve significant biological activity, and exceeding this dose can lead to adverse effects .
Metabolic Pathways
Thiazolo[4,5-b]pyridine-2-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The metabolic flux of thiazolo[4,5-b]pyridine-2-carboxylic acid can be influenced by factors such as enzyme induction or inhibition, which can alter its pharmacokinetics and overall biological activity .
Transport and Distribution
Within cells and tissues, thiazolo[4,5-b]pyridine-2-carboxylic acid is transported and distributed through various mechanisms. The compound can interact with transporters, such as organic anion transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its uptake and efflux across cellular membranes . Additionally, binding proteins, such as albumin, can influence the distribution and localization of thiazolo[4,5-b]pyridine-2-carboxylic acid within the body . The compound’s localization and accumulation can impact its biological activity and therapeutic efficacy .
Subcellular Localization
Thiazolo[4,5-b]pyridine-2-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules and exert its effects . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct thiazolo[4,5-b]pyridine-2-carboxylic acid to specific cellular compartments or organelles . This subcellular localization is crucial for its ability to modulate signaling pathways and influence cellular processes .
Propiedades
IUPAC Name |
[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)6-9-5-4(12-6)2-1-3-8-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFPMRFDZVYKNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid](/img/structure/B1446321.png)





![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446334.png)
![Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester](/img/structure/B1446335.png)
![tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1446336.png)



